![molecular formula C34H29F6NO5 B12093345 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- CAS No. 530441-39-5](/img/structure/B12093345.png)
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-
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Overview
Description
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as oxazolidine, carboxylic acid, and phenylmethyl ester. The presence of trifluoromethyl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxazolidine ring, followed by the introduction of the carboxylic acid and phenylmethyl ester groups. Key reagents used in these steps include trifluoromethyl phenyl derivatives, ethoxy methyl groups, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can yield a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, including:
- Oxidation : Transforming the compound into different derivatives.
- Reduction : Modifying functional groups to create new compounds.
- Substitution Reactions : Particularly involving trifluoromethyl groups which can yield diverse products.
Biology
- Biological Studies : The unique chemical properties of this compound make it valuable in studying biological processes. It can be used to investigate enzyme interactions and cellular pathways due to its ability to bind with various biological targets.
Medicine
- Potential Therapeutic Applications : Research is ongoing into the therapeutic properties of this compound. Its structural features suggest potential uses in drug development, particularly in creating new pharmaceuticals targeting specific biological pathways or diseases.
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials. Its unique characteristics contribute to advancements in various industrial sectors, including pharmaceuticals and agrochemicals.
Case Study 1: Synthesis Optimization
A recent study explored optimizing the synthesis of oxazolidines using microwave-assisted techniques. The results demonstrated that purging the reaction mixture with air significantly enhanced yields without additional heating . This method showcases the efficiency of using 3-Oxazolidinecarboxylic acid derivatives in synthetic applications.
Another investigation focused on assessing the biological activity of derivatives derived from this compound. Researchers found that specific modifications to the oxazolidine structure led to enhanced binding affinity with target enzymes involved in metabolic pathways . This highlights its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl phenyl motif and is used extensively in promoting organic transformations.
Various diterpenoid alkaloids: These compounds, such as isoazitine and dihydroajaconine, have complex structures and significant biological activity.
Uniqueness
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- stands out due to its unique combination of functional groups and the presence of trifluoromethyl groups
Biological Activity
The compound 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological efficacy, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazolidine ring which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazolidinecarboxylic acids exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds were reported as low as 0.64 µg/mL, indicating potent antibacterial activity .
Inhibition of Enzymatic Activity
The compound's structural analogs have been studied for their ability to inhibit specific enzymes. For example, caffeic acid derivatives containing the trifluoromethyl group were shown to inhibit steroid 5α-reductase type 1 (SRD5A1), with an IC50 value of 1.44 µM. This suggests that similar mechanisms may be present in the oxazolidine derivative under consideration .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The inhibition of SRD5A1 suggests that the compound may interfere with steroid metabolism, which has implications for conditions like androgenetic alopecia and benign prostatic hyperplasia.
- Antimicrobial Mechanism : The binding affinity to bacterial proteins and subsequent disruption of cellular processes is a likely pathway for its antimicrobial effects .
Study on Antimicrobial Efficacy
In a controlled study, the oxazolidine derivative was tested against various bacterial strains. The results indicated significant biomass reduction and biofilm inhibition at concentrations correlating with the previously mentioned MIC values. The study utilized advanced imaging techniques such as confocal laser scanning microscopy (CLSM) to visualize biofilm disruption .
Study on Enzyme Inhibition
Another investigation focused on the inhibition of SRD5A1 by a structurally related compound. This study revealed that treatment with the compound led to a significant decrease in both the enzyme activity and protein expression levels in human keratinocyte cells. Notably, the inhibition was independent of changes in mRNA expression levels, suggesting a direct enzymatic suppression mechanism .
Data Tables
Biological Activity | Value/Result |
---|---|
MIC against MRSA | 0.64 µg/mL |
IC50 for SRD5A1 inhibition | 1.44 µM |
Biofilm inhibition | 99.84% |
Study Type | Findings |
---|---|
Antimicrobial Study | Significant biomass reduction |
Enzymatic Activity Study | Direct suppression of SRD5A1 |
Q & A
Q. What are the critical steps for achieving stereochemical control during the synthesis of this compound?
Basic Research Question
Stereochemical control is vital due to the (2R,4S) configuration. Key steps include:
- Chiral auxiliaries or catalysts : Use of enantioselective catalysts (e.g., chiral Lewis acids) to direct the formation of the oxazolidine ring and trifluoromethylphenyl substituents .
- Protecting groups : Temporary protection of the 5-hydroxy group during synthesis to prevent undesired side reactions, followed by selective deprotection .
- Crystallographic validation : Confirmation of stereochemistry via X-ray diffraction, as demonstrated in structurally related oxazolidine derivatives .
Q. How can researchers resolve discrepancies in reported synthetic yields for intermediates?
Advanced Research Question
Contradictions in yields often arise from variations in reaction conditions or purification methods. Methodological approaches include:
- Parameter optimization : Systematic testing of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for coupling reactions) .
- Intermediate characterization : Rigorous HPLC or GC-MS analysis to identify byproducts or unreacted starting materials, which may lower yields .
- Reproducibility protocols : Adherence to documented procedures from patents or peer-reviewed syntheses of analogous compounds (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl] derivatives) .
Q. What spectroscopic techniques are most effective for structural confirmation?
Basic Research Question
A multi-technique approach is recommended:
- NMR spectroscopy : 1H/13C NMR for verifying the oxazolidine ring, phenyl groups, and trifluoromethyl substituents. 19F NMR is critical for confirming CF3 group integrity .
- X-ray crystallography : Definitive proof of stereochemistry and molecular geometry, as applied to related oxazolidine-carboxylic acid derivatives .
- Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
Q. What strategies enhance the metabolic stability of this compound in pharmacological studies?
Advanced Research Question
The trifluoromethyl groups and oxazolidine core influence metabolic stability. Strategies include:
- SAR studies : Modifying the phenylmethyl ester or hydroxy group to reduce CYP450-mediated oxidation, as seen in structurally similar compounds .
- Isotope labeling : Incorporation of deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .
- In vitro assays : Liver microsome studies to identify metabolic hotspots, followed by targeted structural optimization .
Q. How can regioselectivity challenges in oxazolidine ring formation be addressed?
Advanced Research Question
Regioselectivity is influenced by electronic and steric factors:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring direct nucleophilic attack to specific positions .
- Microwave-assisted synthesis : Enhanced reaction control to favor desired regioisomers, as reported for oxazole derivatives .
- Computational modeling : DFT calculations to predict transition states and optimize reaction pathways .
Q. What are the best practices for handling this compound’s reactive intermediates?
Basic Research Question
Reactive intermediates (e.g., aziridines or unprotected hydroxy groups) require:
- Inert atmosphere : Use of argon/gloveboxes for moisture- or oxygen-sensitive steps .
- Low-temperature protocols : Gradual warming from -78°C to room temperature to control exothermic reactions .
- Real-time monitoring : In situ FTIR or Raman spectroscopy to detect intermediate stability .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Basic Research Question
The CF3 groups enhance:
- Lipophilicity : Improved membrane permeability, quantified via logP measurements .
- Electron-withdrawing effects : Stabilization of adjacent ester or carboxylic acid groups, verified through pKa calculations .
- Thermal stability : TGA/DSC analysis shows higher decomposition temperatures compared to non-fluorinated analogs .
Q. What methods are used to assess in vitro toxicity profiles?
Advanced Research Question
Standardized assays include:
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to determine IC50 values .
- hERG inhibition testing : Patch-clamp studies to evaluate cardiac liability .
- Reactive metabolite detection : Trapping studies with glutathione to identify potential toxic intermediates .
Q. How can researchers validate the purity of the final compound?
Basic Research Question
Purity assessment involves:
- Chromatographic methods : Reverse-phase HPLC with UV/ELSD detection, targeting ≥95% purity .
- Elemental analysis : Confirmation of C, H, N, F content within 0.4% of theoretical values .
- NMR purity : Integration of proton signals to quantify residual solvents or impurities .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
Advanced Research Question
Key challenges and solutions:
- Solvent selection : Transition from DCM (small-scale) to greener solvents (e.g., ethanol/water mixtures) for larger batches .
- Catalyst recovery : Immobilized catalysts or flow chemistry systems to reduce costs .
- Crystallization optimization : Seeding strategies to control polymorph formation during scale-up .
Properties
CAS No. |
530441-39-5 |
---|---|
Molecular Formula |
C34H29F6NO5 |
Molecular Weight |
645.6 g/mol |
IUPAC Name |
benzyl (2R,4S)-4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C34H29F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29-30,42H,20-21H2,1H3/t22-,29-,30?,32-/m1/s1 |
InChI Key |
GVQJXOMRECYGJZ-PEHXVVCQSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(O[C@@H](N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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